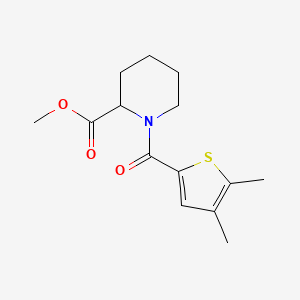
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as cancer treatment, drug discovery, and biotechnology. This compound belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide involves the inhibition of various cellular processes that are crucial for cancer cell survival and proliferation. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and physiological effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Furthermore, this compound has been found to have anti-inflammatory properties and can modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide in lab experiments is its potent anti-cancer properties, which make it an excellent candidate for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide. One of the areas of interest is the development of new drug formulations that can improve the pharmacokinetics and pharmacodynamics of this compound. Moreover, further studies are needed to understand the molecular mechanisms underlying the anti-cancer properties of this compound and to identify potential targets for cancer therapy. Additionally, this compound can be used in combination with other drugs to enhance its therapeutic efficacy and reduce toxicity. Finally, this compound can be studied for its potential applications in other areas such as biotechnology and materials science.
Méthodes De Synthèse
The synthesis of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide involves the reaction of 2-mercaptobenzimidazole with 3-pentanone followed by the reaction with 4-amino-N-(pentan-3-ylidene)benzamide. The resulting compound is then subjected to various purification steps to obtain the final product.
Applications De Recherche Scientifique
The potential applications of 4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide in scientific research are vast. One of the most significant applications is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of tumors in animal models.
Another area where this compound has shown potential is in drug discovery. It can be used as a lead compound for the development of new drugs due to its unique chemical structure and pharmacological properties. Moreover, this compound has also been studied for its potential applications in biotechnology, such as in the development of biosensors and other diagnostic tools.
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-3-16(4-2)23-24-19(25)15-11-9-14(10-12-15)13-26-20-21-17-7-5-6-8-18(17)22-20/h5-12H,3-4,13H2,1-2H3,(H,21,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKIQZMRTLDSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-N-(pentan-3-ylideneamino)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

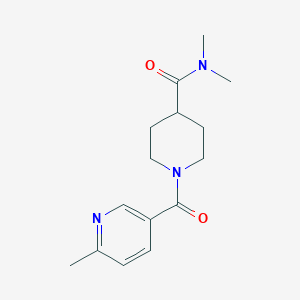
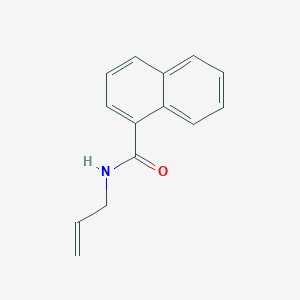
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
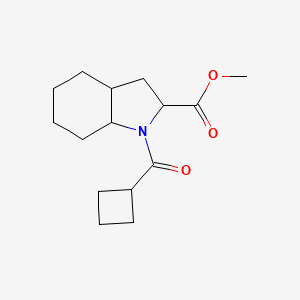
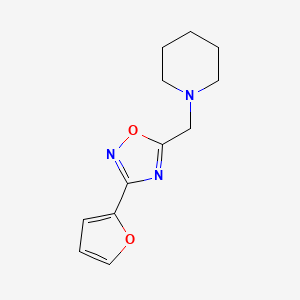
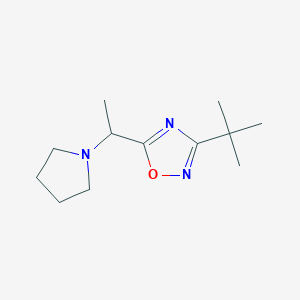
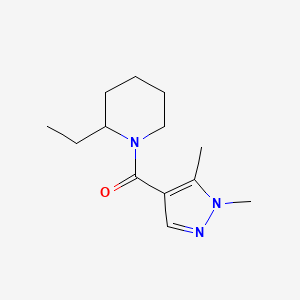
![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)
![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-[(4-fluorobenzoyl)amino]-3-methylbutanoate](/img/structure/B7544395.png)
![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)
